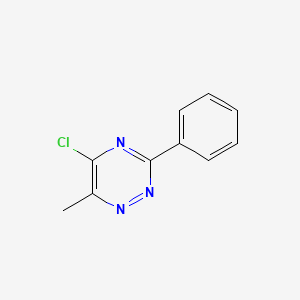
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science. The presence of chlorine, methyl, and phenyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.
作用机制
1,2,4-Triazines are a class of heterocyclic compounds that have been of interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties . For example, certain derivatives are used clinically due to their antitumor properties .
The mode of action of 1,2,4-triazines can vary greatly depending on the specific compound and its functional groups. Some common reactions include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
The pharmacokinetics of 1,2,4-triazines can also vary greatly depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
The result of action and the action environment would also depend on the specific 1,2,4-triazine compound and its targets. For example, some 1,2,4-triazines have antitumor properties and their action could result in the inhibition of tumor growth .
生化分析
Biochemical Properties
Triazine derivatives have been investigated as biologically active small molecules . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral effects .
Cellular Effects
Some triazine derivatives have shown significant activity against different tumor cell lines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. For instance, the reaction of cyanuric chloride with methylamine and phenylamine under controlled conditions can yield the desired triazine derivative . The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by employing advanced techniques such as microwave-assisted synthesis or continuous flow reactors . These methods enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
科学研究应用
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and polymer stabilizers.
相似化合物的比较
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Known for its use in fluorescent sensors.
5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: Exhibits different chemical properties due to the presence of a carboxylate group.
Uniqueness
5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
5-chloro-6-methyl-3-phenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKLLOFQIYLIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
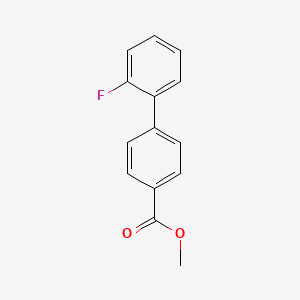

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2617429.png)
![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)
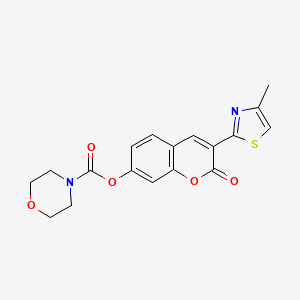
![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)
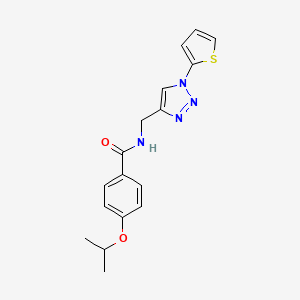
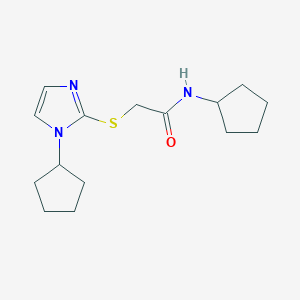



![Benzo[d]isothiazole-6-carboxylic acid](/img/structure/B2617444.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2617446.png)
